molecular formula C12H13Cl2N5OS B6720784 N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-4-ethylthiadiazole-5-carboxamide

N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-4-ethylthiadiazole-5-carboxamide

Cat. No.: B6720784
M. Wt: 346.2 g/mol
InChI Key: FRGSUUZVDGVCJC-UHFFFAOYSA-N
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Description

N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-4-ethylthiadiazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms, an ethylthiadiazole moiety, and a carboxamide group

Properties

IUPAC Name

N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-4-ethylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N5OS/c1-2-9-10(21-19-18-9)12(20)16-4-3-15-11-8(14)5-7(13)6-17-11/h5-6H,2-4H2,1H3,(H,15,17)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGSUUZVDGVCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NCCNC2=C(C=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-4-ethylthiadiazole-5-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dichloropyridine and ethylthiadiazole.

    Formation of Intermediate: The 3,5-dichloropyridine is first reacted with an appropriate amine to form the intermediate 3,5-dichloropyridin-2-ylamine.

    Coupling Reaction: This intermediate is then coupled with an ethylthiadiazole derivative under specific conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Product Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-4-ethylthiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-4-ethylthiadiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests.

    Materials Science: It is explored for its use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-4-ethylthiadiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
  • 3,5-Dichloro-2-pyridylamine
  • 4-Ethylthiadiazole derivatives

Uniqueness

N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-4-ethylthiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in the design of new compounds with tailored properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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